Cefcanel is a broad-spectrum antibiotic belonging to the cephalosporin class, primarily used for treating bacterial infections. It is particularly effective against various strains of bacteria, including those resistant to other antibiotics. Cefcanel's therapeutic applications make it a crucial compound in clinical settings, especially for infections caused by Gram-negative bacteria.
Cefcanel is synthesized from 7-aminocephalosporanic acid (7-ACA), which is derived from natural cephalosporins. The compound was developed to enhance the antibacterial spectrum and improve resistance to beta-lactamases, enzymes that bacteria produce to resist antibiotic action.
Cefcanel is classified as a second-generation cephalosporin. This classification indicates its effectiveness against a wider range of bacteria compared to first-generation cephalosporins, while maintaining a favorable safety profile. It is often used in cases where other antibiotics may fail due to resistance.
The synthesis of Cefcanel involves several key steps, primarily starting from 7-aminocephalosporanic acid. The general process includes:
The synthesis typically employs organic solvents and requires careful control of reaction conditions (temperature, pH) to maximize yield and purity. Analytical methods such as high-performance liquid chromatography (HPLC) are used to monitor the progress of the synthesis and evaluate the purity of the final product.
Cefcanel has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its molecular formula is CHNOS, and it features various functional groups that contribute to its antibacterial properties.
Cefcanel undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions, leading to the breakdown of its beta-lactam ring. This reaction is critical for understanding its stability and efficacy in different physiological conditions.
Cefcanel exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
Studies have shown that Cefcanel demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a versatile antibiotic choice in treating infections.
Cefcanel is primarily used in clinical settings for treating various bacterial infections, including:
Its broad-spectrum activity makes it particularly valuable in treating infections caused by resistant strains of bacteria, providing an essential tool for healthcare professionals in combating antibiotic resistance challenges.
Cefcanel (CAS RN: 41952-52-7) is a third-generation oral cephalosporin antibiotic with the systematic name (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Its molecular formula is C₁₉H₁₈N₄O₅S₃, yielding an average molecular mass of 478.56 Da and a monoisotopic mass of 478.04 Da [3]. The structure features three stereogenic centers (at positions 6R, 7R, and R-configuration of the mandelamido group), which are critical for antimicrobial activity [3] [8].
Key functional groups include:
Table 1: Molecular Identity of Cefcanel
Parameter | Value |
---|---|
CAS Registry Number | 41952-52-7 |
Molecular Formula | C₁₉H₁₈N₄O₅S₃ |
Average Mass | 478.56 Da |
Monoisotopic Mass | 478.04 Da |
Key Functional Groups | β-lactam ring, C4-carboxyl, mandelamido, thiadiazolylthio |
Defined Stereocenters | 3 (6R, 7R, R-mandelamido) |
Cefcanel’s structure optimizes both antimicrobial activity and oral bioavailability. Unlike first-generation cephalosporins (e.g., cephalexin), which prioritize gram-positive activity, cefcanel’s C7 mandelamido group enhances its affinity for PBPs in Staphylococcus aureus, while the C3 thiadiazolylthio moiety provides greater β-lactamase stability than cefaclor or cefuroxime [1] [4]. However, it lacks the aminothiazolyl-oxime group seen in advanced cephalosporins like cefixime, limiting its gram-negative coverage [8].
Notable comparisons:
Table 2: Structural Comparison of Key Oral Cephalosporins
Cephalosporin | C3 Modification | C7 Modification | Key Antimicrobial Spectrum |
---|---|---|---|
Cefcanel | (5-Methyl-1,3,4-thiadiazol-2-yl)thio | (R)-Mandelamido | MSSA, Streptococcus spp., Moraxella |
Cefuroxime | Carbamoyloxymethyl | Furanyl-glyoxylamido | H. influenzae, M. catarrhalis |
Cefaclor | Chloro-methyl | Phenylglycine | E. coli, Klebsiella (limited) |
Cefixime | Vinyl (alkenyl) | Aminothiazolyl-oxime | Enterobacteriaceae, Neisseria |
Cefcanel daloxate hydrochloride (CAS RN: 92602-21-6) is a diester prodrug designed to enhance oral absorption. Its structure includes a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group linked to the C4 carboxylate of cefcanel via an ester bond [9]. Upon oral administration, intestinal and hepatic esterases hydrolyze this ester, releasing active cefcanel and the daloxate moiety. The daloxate group further degrades into mandelic acid and 2-aminoethanol, which undergo glycine conjugation or oxidation [2] [9].
Activation occurs in two phases:
This process is highly efficient, with >90% of the prodrug converted to cefcanel within 1 hour post-administration [2].
The absolute oral bioavailability of cefcanel from its daloxate prodrug is ~40% in healthy subjects [2] [6]. Renal excretion accounts for 38.2 ± 3.8% of the administered dose as unchanged cefcanel, indicating significant non-renal clearance or tissue distribution [2].
Key metabolic byproducts include:
Notably, 30% of urinary metabolites originate from non-systemic biotransformation, where hydrolysis occurs in the gastrointestinal tract before absorption [2]. Renal clearance of cefcanel is 136–174 mL/min/1.73 m², consistent with glomerular filtration and active tubular secretion [2].
Table 3: Pharmacokinetic Parameters of Cefcanel Following Prodrug Administration
Parameter | Value | Methodology |
---|---|---|
Absolute Bioavailability | ~40% | Plasma AUC vs. intravenous reference |
Renal Excretion (Unchanged Drug) | 38.2 ± 3.8% of dose | 24-hour urinary collection |
Renal Clearance | 136–174 mL/min/1.73 m² | Plasma/urine concentration ratio |
Half-life (Cefcanel) | ~1 hour | Plasma decay kinetics |
Major Metabolites (Urine) | Mandelic acid glycine (3.7 ± 0.5%),N-Mandelyl-2-aminoethanol (7.5 ± 3.0%) | HPLC-MS quantification |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: